4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Pyran Ring: The 6-methyl-2-oxo-2H-pyran-4-yl group can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-6-methyl-2H-pyran-2-one.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the pyran ring.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the piperidine derivative with a thiophen-2-yl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(phenyl)piperidine-1-carboxamide
- 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(furan-2-yl)piperidine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
4-(2-methyl-6-oxopyran-4-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-9-13(10-15(19)21-11)22-12-4-6-18(7-5-12)16(20)17-14-3-2-8-23-14/h2-3,8-10,12H,4-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFFYMDJLNMDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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